4-Chloro-3,5-difluorobenzamide

Descripción general

Descripción

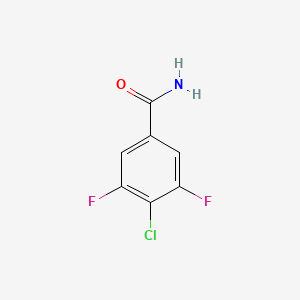

4-Chloro-3,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the 4th position and two fluorine atoms at the 3rd and 5th positions, along with an amide group at the 1st position. This compound is part of the organofluorine chemistry field, which involves the study of organic compounds containing fluorine atoms .

Métodos De Preparación

The synthesis of 4-Chloro-3,5-difluorobenzamide typically involves the reaction of 4-chloro-3,5-difluorobenzoyl chloride with ammonia or an amine to form the amide bond. The reaction conditions generally include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-Chloro-3,5-difluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structure suggests potential bioactivity, making it a candidate for studies in medicinal chemistry and drug development.

Medicine: Its amide group and halogenated benzene ring are common motifs in bioactive molecules, indicating potential therapeutic applications.

Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-difluorobenzamide is not well-documented, but its structure suggests it could interact with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with biological macromolecules, while the fluorine and chlorine atoms can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

4-Chloro-3,5-difluorobenzamide can be compared with other halogenated benzamides, such as:

4-Chlorobenzamide: Lacks the fluorine atoms, which may result in different reactivity and bioactivity.

3,5-Difluorobenzamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.

4-Bromo-3,5-difluorobenzamide: Substitutes the chlorine atom with a bromine atom, potentially altering its reactivity and biological activity.

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical and biological properties.

Actividad Biológica

4-Chloro-3,5-difluorobenzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H5ClF2N

- Molecular Weight : 179.57 g/mol

Pharmacokinetics

Pharmacokinetic studies reveal significant insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

- Absorption : Studies indicate that the compound exhibits variable absorption rates depending on dosage. For instance, lower doses show higher absorption percentages compared to higher doses .

- Distribution : In animal models, the compound tends to accumulate in various tissues including the liver and fat, indicating a preference for lipophilic environments .

- Metabolism : The primary metabolic pathways involve hydroxylation and cleavage of the amide group. Metabolites such as 2,6-difluorobenzamide and 4-chloroaniline have been identified as significant products of metabolism .

- Excretion : Elimination occurs mainly through feces and urine, with studies showing that intact compounds constitute a minor portion of excreted metabolites .

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its therapeutic potential.

Cytotoxicity and Anticancer Potential

In vitro studies have highlighted the cytotoxic effects of related benzamide derivatives against various cancer cell lines. These compounds often induce apoptosis through mechanisms involving mitochondrial disruption and caspase activation . Although specific data on this compound is scarce, its structural similarities with known anticancer agents warrant further investigation.

Case Studies

-

Case Study on Metabolic Pathways :

A study conducted on rats administered with radiolabeled diflubenzuron (a compound closely related to this compound) revealed significant insights into metabolic pathways. The study found that major metabolites were formed through hydroxylation and subsequent conjugation processes . -

Antiparasitic Efficacy :

A related study explored the activity of benzamide derivatives against malaria parasites, demonstrating that structural modifications could enhance efficacy while maintaining favorable pharmacokinetic profiles .

Data Table: Metabolites Identified from Animal Studies

| Metabolite | Concentration (µg eq/kg) | Route of Administration |

|---|---|---|

| 2,6-Difluoro-3-hydroxydiflubenzuron | 1.2 | Oral |

| 4-Chloro-2-hydroxydiflubenzuron | 0.8 | Oral |

| 4-Chloroaniline | <0.01 | Urine |

Propiedades

IUPAC Name |

4-chloro-3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOALHIWXORTGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.